molecular formula C8H16MgO11 B12741561 Magnesium L-threonate monohydrate CAS No. 500304-76-7

Magnesium L-threonate monohydrate

Cat. No.: B12741561
CAS No.: 500304-76-7
M. Wt: 312.51 g/mol
InChI Key: WUTXTCBGTJDODK-YKSMAXERSA-L
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Description

Definition and Chemical Classification

Magnesium L-threonate monohydrate is a chelated magnesium compound classified as a purified chemical substance with the systematic name magnesium (2R,3S)-2,3,4-trihydroxybutanoate monohydrate. Its molecular formula is $$ \text{C}8\text{H}{16}\text{MgO}{11} $$, corresponding to a molecular weight of 312.51 g/mol in its hydrated form. The anhydrous form, with the formula $$ \text{C}8\text{H}{14}\text{MgO}{10} $$, has a molecular weight of 294.495 g/mol. Structurally, it consists of a magnesium ion coordinated to two L-threonate anions and one water molecule, forming a stable octahedral complex (Figure 1).

The compound’s stereochemistry is defined by the (2R,3S) configuration of the threonate ligands, which are derived from L-threonic acid, a metabolite of ascorbic acid (vitamin C). This chirality is critical for its biological activity, as it influences binding affinity to cellular transporters. The SMILES notation for the compound is $$ \text{OCC@HC@@HC(=O)O[Mg]OC(=O)C@HC@@HCO} $$, reflecting the spatial arrangement of functional groups around the magnesium center.

Table 1: Key Chemical Properties of this compound

Property Value Source
IUPAC Name Magnesium (2R,3S)-2,3,4-trihydroxybutanoate monohydrate
CAS Number 500304-76-7
Molecular Formula (Hydrated) $$ \text{C}8\text{H}{16}\text{MgO}_{11} $$
Molecular Weight (Hydrated) 312.51 g/mol
Molecular Formula (Anhydrous) $$ \text{C}8\text{H}{14}\text{MgO}_{10} $$
Molecular Weight (Anhydrous) 294.495 g/mol
Solubility Water-soluble

Historical Development and Discovery

The discovery of this compound traces back to pioneering work at the Massachusetts Institute of Technology in 2010, where researchers identified its unique ability to elevate magnesium levels in cerebrospinal fluid. Unlike conventional magnesium supplements (e.g., citrate, oxide), which exhibit limited blood-brain barrier permeability, this compound demonstrated a 7–15% increase in cerebrospinal magnesium concentrations in preclinical models within 24 days of oral administration. These findings were published in Neuron, highlighting its potential for cognitive enhancement.

Subsequent commercialization efforts led to the granting of U.S. patents (8,178,118 and 8,142,803) in 2020, protecting its use in nutritional formulations targeting neurological health. The patents underscore its role as a breakthrough ingredient, validated by clinical trials showing improvements in memory and cognition in healthy adults. Historically, the compound’s development reflects a convergence of chelation chemistry and neuropharmacology, leveraging L-threonic acid’s natural occurrence in vitamin C metabolism.

Academic Significance in Mineral Chelation Research

This compound has redefined paradigms in mineral chelation research. Chelation—the formation of stable complexes between metal ions and organic ligands—enhances mineral bioavailability by protecting cations from degradation and optimizing cellular uptake. Compared to non-chelated magnesium forms, which exhibit 20–30% bioavailability, chelated variants like L-threonate achieve 40–50% absorption rates due to improved solubility and resistance to pH variations in the gastrointestinal tract.

Table 2: Bioavailability Comparison of Magnesium Forms

Form Bioavailability (%) Key Characteristics
Magnesium L-Threonate 40–50 Crosses blood-brain barrier
Magnesium Citrate 25–30 Moderate solubility
Magnesium Oxide <10 Poor solubility
Magnesium Bisglycinate 35–45 High intestinal stability

The compound’s academic significance lies in its dual role as a mineral supplement and a neuroprotective agent. Preclinical studies reveal that its L-threonate ligands facilitate active transport via sodium-dependent vitamin C transporters (SVCTs), enabling targeted delivery to neuronal tissues. This mechanism is absent in other chelated magnesium forms (e.g., bisglycinate, malate), which rely on passive diffusion. Furthermore, its stability in aqueous environments (as evidenced by its monohydrate structure) ensures prolonged circulation time, enhancing tissue accumulation.

Research has also illuminated its structural advantages. The threonate moiety’s hydroxyl groups participate in hydrogen bonding with cellular receptors, while the magnesium center modulates NMDA receptor activity, synergistically supporting synaptic plasticity. These properties position this compound as a model compound for designing next-generation chelated minerals with tissue-specific targeting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

500304-76-7

Molecular Formula

C8H16MgO11

Molecular Weight

312.51 g/mol

IUPAC Name

magnesium;(2R,3S)-2,3,4-trihydroxybutanoate;hydrate

InChI

InChI=1S/2C4H8O5.Mg.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1

InChI Key

WUTXTCBGTJDODK-YKSMAXERSA-L

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Mg+2]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Mg+2]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Ascorbic Acid

  • Reaction Setup :

    • 40 g (0.227 mol) ascorbic acid dissolved in 160 mL water at 20-25°C
    • 30.5 g heavy magnesium carbonate (0.305 mol MgO equivalent) added under cooling (18-25°C)
    • 63.66 g 28% H₂O₂ (0.524 mol) dripped over 2.5 hrs with temperature control
  • Post-Reaction Processing :

    • 70-75°C activation with 4.2 g activated carbon (2 hrs)
    • Filtrate concentrated to 120 g (3x mass reduction)
    • pH adjusted to 3.5-3.7 using HCl
  • Crystallization :

    • Concentrate added to 85-95% ethanol aqueous solution at 78-80°C
    • Seeded with 2 g Mg L-threonate crystals
    • Cooling to 10-15°C yields 25.8 g product (59.5% yield)

Critical Parameters :

  • Molar ratios: Ascorbic acid:MgCO₃ = 1:1.3-2.0
  • H₂O₂ stoichiometry: 1:2.3-3.0 relative to ascorbic acid
  • Ethanol concentration ≥85% for optimal crystallization

Calcium Substitution Method

Step 1: Calcium L-threonate synthesis  
Ascorbic acid + CaCO₃ + H₂O₂ → Calcium L-threonate  
Step 2: Mg substitution  
Calcium L-threonate + MgCO₃ + (COOH)₂ → Mg L-threonate + CaC₂O₄↓  

Industrial-Scale Process :

  • Oxalic acid addition triggers Ca²⁺→Mg²⁺ exchange
  • Centrifugation removes insoluble calcium oxalate
  • Activated carbon decolorization (0.5-1% w/w)
  • Ethanol-induced crystallization (50-98% concentration)
  • Vacuum drying at 40-60°C yields monohydrate form

Crystallization Optimization

The patent method demonstrates density improvements through:

Crystallization Factor Standard Process Optimized Process Density Impact
Ethanol concentration 50-70% 85-95% Tap density ↑12-15%
Addition rate Bulk mixing Controlled droplet Crystal size uniformity
Seeding None 2% crystal seed Reduced nucleation time

Experimental results show bulk density increases from 0.4 g/cm³ to >0.6 g/cm³ when using micro-reflux conditions during ethanol addition.

Quality Control Metrics

Batch Analysis Data :

Parameter Batch 6 Batch 7 Batch 8 Specification
Magnesium content (%) 7.7 7.8 7.8 7.2-8.8
L-threonate (%) 87.4 88.8 89.1 ≥86.3
Loss on drying (%) 0.4 0.3 0.2 ≤5.0
Bulk density (g/mL) 0.68 0.71 0.70 >0.4

Stability studies confirm 36-month shelf life at 25±2°C with <0.5% potency loss.

Industrial Production Considerations

  • Raw Material Specifications :

    • Ascorbic acid ≥99% purity
    • Heavy magnesium carbonate: 40-44% MgO content
    • Ethanol: Anhydrous grade (≥99.5%)
  • GMP Requirements :

    • HACCP-controlled reaction vessels
    • In-process pH monitoring (±0.1 accuracy)
    • Particle size distribution: 90% through #20 mesh, 60% through #200 mesh

Chemical Reactions Analysis

Chemical Reactions Involved

The synthesis involves several key chemical reactions:

  • Oxidation Reaction : Ascorbic acid is oxidized by hydrogen peroxide to form L-threonic acid, which then reacts with calcium carbonate to form calcium L-threonate.

  • Substitution Reaction : Calcium in calcium L-threonate is substituted with magnesium from magnesium carbonate, forming magnesium L-threonate.

  • Precipitation Reaction : Calcium oxalate precipitates out of the solution when oxalic acid is added, allowing for the purification of magnesium L-threonate.

Chemical Composition and Analysis

The chemical composition of magnesium L-threonate monohydrate is verified through various analytical techniques:

Chemical Analysis Method Result
Magnesium ContentICP-OES7.2% - 8.3%
L-threonate ContentHPLC86% - 91%
Loss on DryingOven drying at 105°C≤ 0.4%
PurityTitration98% - 102%

Absorption and Bioavailability

This compound is noted for its high bioavailability compared to other magnesium salts. It dissociates into magnesium ions and L-threonate ions under acidic conditions, facilitating absorption in the gastrointestinal tract . Studies have shown that it can elevate magnesium levels in cerebrospinal fluid more effectively than other magnesium compounds .

Scientific Research Applications

Cognitive Health

Numerous studies have indicated that magnesium L-threonate may have beneficial effects on cognitive health:

  • Memory Enhancement : Preclinical studies suggest that magnesium L-threonate can improve both short-term and long-term memory performance. For instance, a study involving older rats demonstrated enhanced learning abilities after supplementation with magnesium L-threonate compared to other forms of magnesium .
  • Neuroprotection : Research indicates that magnesium plays a role in synaptic plasticity, which is essential for learning and memory. Magnesium L-threonate has been shown to increase the expression of NMDA receptor subunits, thereby potentially enhancing synaptic plasticity .

Bioavailability

Magnesium L-threonate exhibits superior bioavailability compared to other magnesium salts:

  • Absorption Studies : A study on Sprague-Dawley rats showed that approximately 60% of the magnesium L-threonate dose was absorbed, significantly higher than the absorption rates for magnesium chloride or citrate . This is critical for ensuring effective supplementation and achieving desired physiological effects.
  • Human Clinical Trials : A double-blind, placebo-controlled trial involving adults aged 50 to 70 years demonstrated that supplementation with magnesium L-threonate effectively increased serum magnesium levels without adverse effects over a 12-week period .

Safety Assessments

The safety of magnesium L-threonate has been thoroughly evaluated by various regulatory bodies:

  • Toxicity Studies : Comprehensive toxicity assessments have been conducted, including a 90-day repeated oral toxicity study in rats, which established a No Observed Adverse Effect Level (NOAEL) at doses up to 2000 mg/kg body weight per day .
  • Regulatory Approval : The European Food Safety Authority (EFSA) has deemed magnesium L-threonate safe for use in food supplements at recommended doses, confirming its compliance with safety regulations .

Clinical Trial Outcomes

A notable clinical trial reported significant improvements in cognitive measures among participants taking magnesium L-threonate:

  • Study Design : The trial involved 50 adults who received either 1500 mg or 2000 mg of magnesium L-threonate daily for 12 weeks. Results indicated no adverse effects and improvements in cognitive function metrics .

Observational Studies

Observational studies have linked higher dietary magnesium intake to reduced risks of cognitive decline:

  • Cohort Studies : In one study involving an Australian cohort, a diet rich in magnesium was associated with an 86% reduced risk of developing mild cognitive impairment among men aged 60-72 years . Similarly, another study in Japan found a 74% reduction in risk among older adults .

Mechanism of Action

Magnesium L-threonate monohydrate exerts its effects by increasing magnesium levels in the brain. This is achieved through its unique ability to cross the blood-brain barrier. Once in the brain, magnesium plays a crucial role in synaptic plasticity, neurotransmitter release, and neuronal signaling. It enhances the expression of NMDA receptor subunits, which are essential for cognitive functions such as memory and learning .

Comparison with Similar Compounds

Research Findings and Clinical Studies

  • Cognitive Enhancement : A randomized, double-blind trial (n = 50–70-year-olds) showed significant improvements in executive function and memory (p = 0.003) with 1.5–2.0 g/day supplementation .
  • Neuroprotection : Preclinical studies indicate it reduces neuroinflammation and restores memory deficits in neuropathic pain models involving TNF-α modulation .

Biological Activity

Magnesium L-threonate monohydrate, commonly branded as Magtein®, is a novel magnesium compound that has garnered attention for its unique biological activity, particularly in relation to cognitive function and neuroprotection. This article provides an in-depth examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Magnesium L-Threonate

Magnesium L-threonate is a magnesium salt of L-threonic acid, a metabolite of vitamin C. It was first identified in a study by researchers at the Massachusetts Institute of Technology (MIT) in 2010, where it was shown to effectively increase magnesium levels in the brain compared to other magnesium supplements. This compound is notable for its high bioavailability, which allows for better absorption and retention in the body, particularly within the central nervous system .

The biological activity of magnesium L-threonate is primarily attributed to its ability to cross the blood-brain barrier and elevate magnesium concentrations in the brain. This elevation is associated with several neurophysiological benefits:

  • Cognitive Enhancement : Studies have demonstrated that supplementation with magnesium L-threonate can improve memory and learning capabilities in both young and aged rats. The mechanism involves the activation of N-methyl-D-aspartate (NMDA) receptors, which enhances synaptic density and promotes cognitive functions .
  • Neuroprotection : Magnesium plays a crucial role in protecting neurons from excitotoxicity and oxidative stress. Increased brain magnesium levels are linked to reduced risks of neurodegenerative diseases such as Alzheimer's disease .

Animal Studies

A series of animal studies have validated the cognitive-enhancing effects of magnesium L-threonate:

  • Memory Improvement : In a study conducted by Slutsky et al. (2010), rats supplemented with magnesium L-threonate showed significant improvements in memory tests compared to control groups. The study reported an increase in brain magnesium levels by 7% to 15% over 24 days .
  • Cognitive Recovery : Another study indicated that elderly rats supplemented with magnesium L-threonate exhibited improved memory recovery, suggesting potential applications for age-related cognitive decline .

Human Studies

Human clinical trials have also explored the effects of magnesium L-threonate:

  • A randomized controlled trial involving adults aged 50-70 years showed that daily supplementation with 1.5 g to 2.0 g of magnesium L-threonate led to significant improvements in cognitive function without adverse effects on biochemical parameters such as blood pressure or heart rate .

Safety Profile

The safety assessment of magnesium L-threonate has been thoroughly evaluated:

  • Toxicological Studies : Various studies have indicated that magnesium L-threonate is non-genotoxic and exhibits no significant toxicity even at high doses (up to 2000 mg/kg BW/day) in rodent models .
  • Recommended Dosage : The European Food Safety Authority (EFSA) has established that a daily intake of up to 3000 mg is safe for adults, making it a viable option for dietary supplementation .

Comparative Bioavailability

Magnesium L-threonate demonstrates superior bioavailability compared to other forms of magnesium supplements. The following table summarizes absorption rates from different magnesium compounds:

Magnesium CompoundAbsorption Rate (%)
Magnesium L-Threonate~60%
Magnesium Chloride~40%
Magnesium Citrate~40%
Magnesium Glycinate~40%
Magnesium Sulfate~35%

This enhanced absorption is critical for achieving therapeutic effects, particularly in neurological contexts where higher brain concentrations are desired .

Case Studies

Several case studies highlight the practical applications of magnesium L-threonate:

  • Cognitive Decline : A case study involving patients with mild cognitive impairment showed marked improvements in cognitive assessments after 12 weeks of supplementation with magnesium L-threonate combined with vitamins C and D .
  • Stress Response : Another case study noted that individuals experiencing chronic stress reported improved mood and cognitive clarity after regular intake of magnesium L-threonate, suggesting its potential role in stress management .

Q & A

Q. What analytical methods are recommended for quantifying magnesium and L-threonate content in magnesium L-threonate monohydrate?

The assay for this compound requires simultaneous quantification of magnesium (via titration or ICP-MS), L-threonate (via HPLC-MS), and loss on drying (gravimetric analysis). A validated calculation formula is used: Assay=[(%Mg+%L-threonate)×312.51294.50]+%water\text{Assay} = \left[(\% \text{Mg} + \% \text{L-threonate}) \times \frac{312.51}{294.50}\right] + \% \text{water}

Batch consistency is verified through independent analyses of five production batches, ensuring magnesium content (7.2–8.3%) and L-threonate (82–91%) meet specifications .

Q. How does this compound interact with calcium absorption in nutritional studies?

Magnesium competes with calcium for intestinal absorption, but studies (e.g., Spencer et al., 1994) show no significant impact on serum calcium levels at supplemental doses ≤400 mg/day. EFSA (2006) concluded that magnesium’s inhibitory effect on calcium absorption is minimal under physiological conditions. Researchers should monitor calcium/magnesium ratios in dietary interventions to avoid confounding results .

Q. What protocols ensure batch-to-batch consistency in synthesizing this compound?

The synthesis involves reacting ascorbic acid with calcium carbonate to form calcium L-threonate, followed by ion exchange with magnesium carbonate. Critical parameters include pH control (<0.5% residual oxalic acid), solvent purity (Table 1), and crystallization conditions. Five independent batches demonstrated consistency in bulk density (0.67–0.77 g/mL), particle size distribution (25–32% fine particles), and assay compliance (100.5–100.7%) .

Advanced Research Questions

Q. How do stability studies inform experimental design for long-term this compound storage?

Real-time (36 months at 25°C) and accelerated (6 months) stability studies confirmed physicochemical stability (e.g., pH 6.3–6.4, assay retention >99.5%). Researchers should store the compound in airtight, light-protected containers at ≤25°C and validate stability under specific lab conditions (e.g., humidity, temperature fluctuations) before initiating multi-year studies .

Q. What methodological conflicts exist in genotoxicity assessments of this compound?

The UK Committee on Mutagenicity recommends in vitro mammalian cell tests (OECD TG 473) alongside bacterial reverse mutation (OECD TG 471) and in vivo micronucleus (OECD TG 474) assays. However, proprietary studies (Harke, 2020; Sai Kumar, 2021) omitted mammalian cell tests, relying solely on bacterial and erythrocyte models. This discrepancy highlights the need for supplementary data when aligning with EU/UK regulatory frameworks .

Q. How is the no-observable adverse effect level (NOAEL) determined for this compound in preclinical models?

A 90-day rat study (OECD TG 408) established a NOAEL of 2,000 mg/kg BW/day, with no histopathological abnormalities. Researchers should replicate dose-escalation protocols (e.g., 500, 1,000, 2,000 mg/kg) and include endpoints like serum magnesium levels, renal function markers, and neural histology to assess safety margins for human extrapolation .

Q. What evidence supports the dissociation of this compound in vivo?

In vitro dissociation studies at pH 2 (simulating gastric fluid) using ICP-MS and HPLC-MS confirmed release of Mg²⁺ and L-threonate ions. However, in vivo bioavailability studies (Zhao et al., unpublished) are proprietary, creating gaps in understanding tissue-specific distribution. Researchers should conduct pharmacokinetic studies with isotopic tracers (e.g., ²⁶Mg) to quantify brain uptake efficiency .

Q. How do contradictions in nanoparticle analysis impact safety assessments?

EFSA solubility criteria (>33.3 g/L) exempted this compound from nanoparticle evaluation. However, particle size data (100% <32 µm) were incomplete, lacking nano-range characterization. Advanced techniques (e.g., dynamic light scattering, TEM) are recommended to resolve uncertainties about colloidal behavior in biological systems .

Tables

Table 1: Key Physicochemical Parameters for Batch Consistency

ParameterRangeMethod
Magnesium Content7.2–8.3%Titration/ICP-MS
L-Threonate Content82–91%HPLC-MS
Bulk Density0.67–0.77 g/mLUSP <616>
Residual Oxalic Acid≤0.5%pH monitoring
Loss on Drying≤0.4%Gravimetric Analysis

Table 2: Stability Study Outcomes (36 Months at 25°C)

BatchAssay Retention (%)pHMicrobial Count (CFU/g)
199.86.3<10²
299.66.4<10²
399.76.4<10²

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